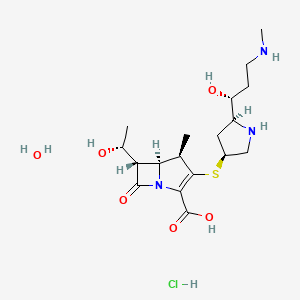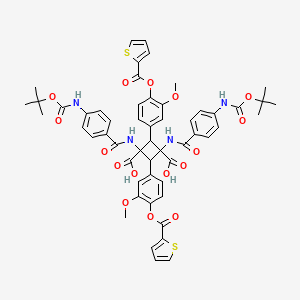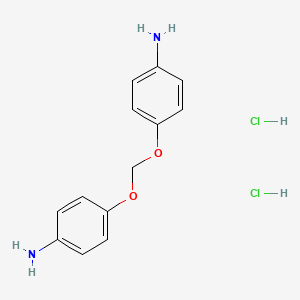
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
Aniline derivatives, like 4,4'-(methylenedioxy)DI-aniline dihydrochloride, show promise in treating neurodegenerative diseases. A study by Tripathi, Rai, & Ayyannan (2016) explored 3,4‐(methylenedioxy)aniline‐derived semicarbazones as inhibitors of monoamine oxidase and acetylcholinesterase. These compounds were effective, with IC50 values in micro- or nanomolar ranges, suggesting potential for neurodegenerative disease treatment.
Synthesis Methods
The synthesis of 3,4-Methylenedioxy Phenethylamine from 3,4-methylenedioxy aniline, investigated by Lin Yuan-bin (2007), highlights the versatility of 4,4'-(methylenedioxy)DI-aniline in chemical synthesis. This study used methods like the Sandmeyer and Grignard reactions, providing a framework for synthesizing various compounds.
Antineoplastic Agent Metabolism
The metabolism of N,N-di-(2-chloroethyl) aniline (aniline mustard), which includes 4,4'-(methylenedioxy)DI-aniline derivatives, was explored by Connors et al. (1973). The study focused on its conversion into glucuronide and the potential clinical applications of aniline mustard.
CCR5 Antagonist Development
A study by Hashimoto et al. (2002) discussed synthesizing a key intermediate for the CCR5 antagonist TAK-779 using a derivative of 4,4'-(methylenedioxy)DI-aniline. This research contributes to the development of treatments for diseases like HIV/AIDS.
Polyurethane Cationomer Synthesis
The synthesis of polyurethane cationomers using anil groups, including those derived from 4,4'-(methylenedioxy)DI-aniline, was investigated by Buruianǎ et al. (2005). This research highlights the use of these anilines in creating materials with fluorescent properties, demonstrating their utility in material science.
MEK and Src Inhibition
A 2004 study on methylenedioxyanilino-quinazolines and -cyanoquinolines, which includes 4,4'-(methylenedioxy)DI-aniline derivatives, showed potential as inhibitors of MEK and Src, offering possibilities for antitumor applications. (Expert Opinion on Therapeutic Patents, 2004)
Reproductive Toxicity Study in Zebrafish
The effects of 4,4'-methylenedianiline (a related compound) on sex hormone regulation and reproduction in zebrafish were studied by Bhuiyan et al. (2020). This study is crucial for understanding the environmental impact of aniline derivatives.
Synthesis Optimization
Optimization of the synthesis of 4,4′-Methylenedianiline from aniline and formaldehyde was conducted by Zhao Jian-bin (2015), demonstrating the importance of refining industrial production processes for these compounds.
Environmental and Health Concerns
The presence of aromatic amines like 4,4'-methylenedianiline in the environment and their impact on human health have been a subject of concern, as explored in studies like Pesonen et al. (2015) and Wegman & Korte (1981).
Propriétés
Numéro CAS |
108299-45-2 |
|---|---|
Nom du produit |
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride |
Formule moléculaire |
C13H16Cl2N2O2 |
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
4-[(4-aminophenoxy)methoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C13H14N2O2.2ClH/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13;;/h1-8H,9,14-15H2;2*1H |
Clé InChI |
QCGOQBJTVONHSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCOC2=CC=C(C=C2)N.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1[NH3+])OCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)

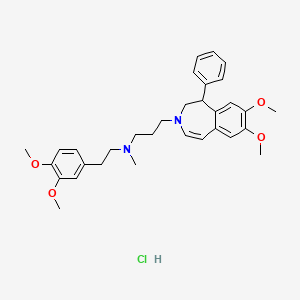
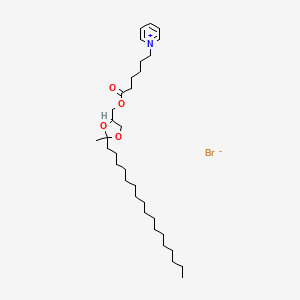
![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
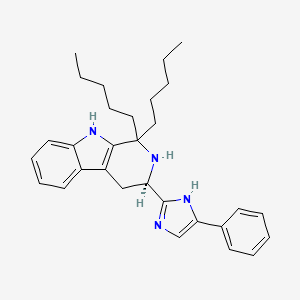
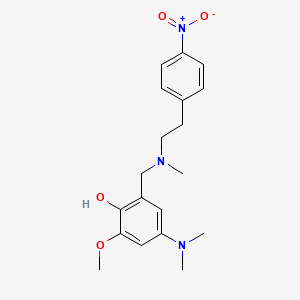
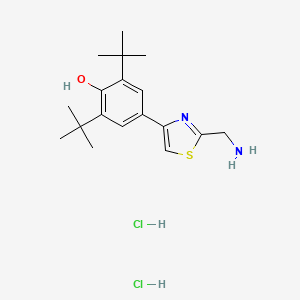
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
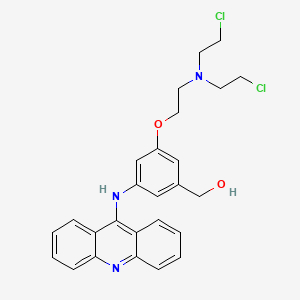
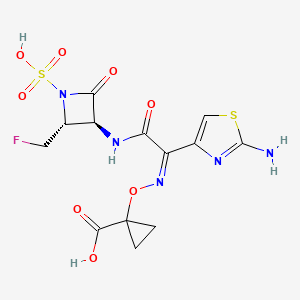
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)
